2,4-Dibromothiazole-5-methanol
Overview
Description
2,4-Dibromothiazole-5-methanol is a chemical compound with the molecular formula C4H3Br2NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its significant role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 2,4-Dibromothiazole-5-methanol’s action are currently unknown due to the lack of research on this compound
Biochemical Analysis
Biochemical Properties
The nature of these interactions depends on the specific structure and functional groups of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromothiazole-5-methanol can be synthesized through the reduction of 2,4-dibromothiazole-5-carbaldehyde. The reduction process typically involves the use of sodium borohydride (NaBH4) in methanol as the reducing agent. The reaction mixture is stirred at room temperature overnight, followed by quenching with sodium hydroxide (NaOH), dilution with water, and extraction with ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromothiazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to remove bromine atoms, leading to the formation of less substituted thiazole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dibromothiazole-5-carboxylic acid.
Reduction: Formation of 2,4-dibromothiazole.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromothiazole-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
2,4-Dibromothiazole: A closely related compound with similar chemical properties but lacking the hydroxyl group.
2,4-Dibromothiazole-5-carbaldehyde: The precursor in the synthesis of 2,4-dibromothiazole-5-methanol.
2,4,5-Tribromothiazole: A more heavily brominated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a hydroxyl group on the thiazole ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities further enhance its significance in scientific research.
Properties
IUPAC Name |
(2,4-dibromo-1,3-thiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYXTBGUWUKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435019 | |
Record name | 2,4-Dibromothiazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170232-68-5 | |
Record name | 2,4-Dibromo-5-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170232-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromothiazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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